molecular formula C7H6BrF3N2 B140692 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 157590-60-8

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B140692
CAS RN: 157590-60-8
M. Wt: 255.03 g/mol
InChI Key: AKIMDXKCJKECRS-UHFFFAOYSA-N
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Description

The compound 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a brominated and trifluoromethylated benzene derivative with additional amino groups. This structure suggests potential reactivity due to the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (amino) groups, which could influence its chemical behavior and applications in synthesis.

Synthesis Analysis

An efficient synthetic process for a closely related compound, 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, was developed starting from 4-bromo-2-(trifluoromethyl)aniline, which afforded the target compound in 81% overall yield and 99% HPLC area% purity . This suggests that similar methods could potentially be applied to synthesize 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine with high purity and yield.

Molecular Structure Analysis

While the exact molecular structure of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is not detailed in the provided papers, related brominated benzene derivatives have been studied. For instance, X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed diverse packing motifs and interactions, such as C–H···Br and C–Br···π, which could be relevant to understanding the structural characteristics of the compound .

Chemical Reactions Analysis

The presence of bromine in the compound suggests potential for further functionalization through nucleophilic substitution reactions, as demonstrated by the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene through a Wittig-Horner reaction . The amino groups could also participate in various reactions, potentially acting as nucleophiles or coordinating to metals in organometallic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine are not explicitly discussed in the provided papers. However, the related compound 1-Bromo-3,5-bis(trifluoromethyl)benzene has been used as a versatile starting material for organometallic synthesis, indicating that the trifluoromethyl groups can significantly influence the reactivity and properties of such compounds . Additionally, the fluorescence properties of a brominated benzene derivative were investigated, showing significant differences in fluorescence intensity between the solution and solid states, which could imply that 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine may also exhibit interesting photophysical properties .

Scientific Research Applications

Supramolecular Chemistry and Polymer Processing

Benzene-1,3,5-tricarboxamides (BTAs) are pivotal in supramolecular chemistry due to their simple structure, ease of access, and detailed understanding of their self-assembly behavior. These compounds, similar in structural relevance to the subject compound, find applications in nanotechnology, polymer processing, and biomedical applications, highlighting the potential of "4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine" in these fields (Cantekin, de Greef, & Palmans, 2012).

Heterocyclic Compounds in Medicinal Chemistry

Triazines and their isomers, which share a similarity in the aspect of containing nitrogen atoms and potential for aromatic substitution as our subject compound, have been extensively studied for their wide spectrum of biological activities. This includes antibacterial, antifungal, anticancer, antiviral, and antimalarial properties, indicating the possible interest in exploring "4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine" for drug development (Verma, Sinha, & Bansal, 2019).

Environmental and Toxicology Studies

The environmental impact and toxicology of brominated and fluorinated compounds have been a subject of study, with research focusing on novel brominated flame retardants (NBFRs) and their occurrence in indoor air, dust, consumer goods, and food. These studies are crucial for understanding the environmental fate and potential health risks associated with such compounds, which could extend to "4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine" (Zuiderveen, Slootweg, & de Boer, 2020).

Synthetic Applications

Research on the practical synthesis of structurally complex molecules like 2-Fluoro-4-bromobiphenyl, a non-steroidal anti-inflammatory and analgesic material, showcases the synthetic interest in brominated and fluorinated compounds. Such work underscores the potential utility of "4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine" in synthetic chemistry for the development of pharmaceuticals and materials (Qiu et al., 2009).

properties

IUPAC Name

4-bromo-5-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIMDXKCJKECRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441495
Record name 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

CAS RN

157590-60-8
Record name 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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